molecular formula C30H24N4NaO8S2 B1581220 Direct Scarlet B CAS No. 3530-19-6

Direct Scarlet B

Cat. No.: B1581220
CAS No.: 3530-19-6
M. Wt: 655.7 g/mol
InChI Key: LUYUEIWYNKDIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Direct Scarlet B: is a synthetic dye belonging to the azo dye family. It is widely used in various industries, including textile, paper, and leather, as well as in medical and environmental research. The molecular formula of this compound is C₃₀H₂₄N₄O₈S₂, and it has a molecular weight of 676.63 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Scarlet B is synthesized through a series of chemical reactions involving diazotization and coupling. The process begins with the diazotization of 4-aminophenylbenzeneamine, followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The resulting compound is then further coupled with phenol in the presence of sodium carbonate in an aqueous ethanol solution under heating and air pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the dye meets industry standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Direct Scarlet B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced to its corresponding amines using reducing agents such as sodium dithionite.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite is a commonly used reducing agent.

    Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidation products include various carboxylic acids and quinones.

    Reduction: Reduction leads to the formation of corresponding amines.

    Substitution: Substitution reactions yield various substituted derivatives of this compound.

Scientific Research Applications

Direct Scarlet B has a wide range of scientific research applications, including:

    Chemistry: Used as a dye in analytical chemistry for staining and visualization purposes.

    Biology: Employed in histopathological studies for staining tissues, particularly in the diagnosis of eosinophilic esophagitis.

    Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.

    Industry: Widely used in the textile, paper, and leather industries for dyeing and coloring purposes.

Comparison with Similar Compounds

  • Amidine Scarlet B
  • Chloramine Red B
  • Diamine Scarlet B
  • Pontamine Scarlet B
  • Direct Red 37

Comparison: Direct Scarlet B is unique among its similar compounds due to its specific molecular structure and the presence of the azo group, which imparts distinct chemical and physical properties. Compared to other similar compounds, this compound exhibits superior dyeing properties, including better color fastness and stability .

Properties

CAS No.

3530-19-6

Molecular Formula

C30H24N4NaO8S2

Molecular Weight

655.7 g/mol

IUPAC Name

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C30H24N4O8S2.Na/c1-2-42-25-14-12-24(13-15-25)32-31-22-8-3-19(4-9-22)20-5-10-23(11-6-20)33-34-30-27(35)16-7-21-17-26(43(36,37)38)18-28(29(21)30)44(39,40)41;/h3-18,35H,2H2,1H3,(H,36,37,38)(H,39,40,41);

InChI Key

LUYUEIWYNKDIAB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)O)S(=O)(=O)O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Direct Scarlet B
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Direct Scarlet B
Reactant of Route 3
Reactant of Route 3
Direct Scarlet B
Reactant of Route 4
Reactant of Route 4
Direct Scarlet B
Reactant of Route 5
Reactant of Route 5
Direct Scarlet B
Reactant of Route 6
Reactant of Route 6
Direct Scarlet B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.